![molecular formula C21H28N6O3 B2420253 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione CAS No. 847407-37-8](/img/structure/B2420253.png)
8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione
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Description
The compound is a purine derivative, which is a type of nitrogenous base found in DNA and RNA. The presence of the piperazine ring and the methoxyphenyl group suggests that this compound might have some biological activity .
Molecular Structure Analysis
The compound contains a purine ring, a piperazine ring, and a methoxyphenyl group. The purine ring is planar and aromatic, which could contribute to the stability of the compound . The piperazine ring is a saturated cyclic amine, which could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the polar groups (like the amine in the piperazine ring and the ether in the methoxyphenyl group) could make the compound more soluble in polar solvents .Future Directions
properties
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-4-9-27-17(22-19-18(27)20(28)23-21(29)24(19)2)14-25-10-12-26(13-11-25)15-5-7-16(30-3)8-6-15/h5-8H,4,9-14H2,1-3H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORXFQORWKUMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione |
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